2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and antiproliferative properties .
Preparation Methods
The synthesis of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of 2-acetylbenzofuran with isatin under basic conditions . Another method includes a one-pot three-step procedure that features Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization .
Chemical Reactions Analysis
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Major Products: These reactions can produce phenolic esters and amides, which have shown significant antioxidant and antibacterial activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid involves its interaction with biological molecules. Its antioxidant activity is primarily due to its ability to chelate metal ions and scavenge free radicals . The antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and DNA replication . The antiproliferative activity is likely due to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting cell division .
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide: This derivative has shown significant antibacterial activity.
Phenolic esters and amides of this compound: These derivatives have demonstrated potent antioxidant and antibacterial activities.
Properties
Molecular Formula |
C18H11NO3 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11NO3/c20-18(21)13-10-15(19-14-7-3-2-6-12(13)14)17-9-11-5-1-4-8-16(11)22-17/h1-10H,(H,20,21) |
InChI Key |
WIKHUBOFYVMQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Origin of Product |
United States |
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